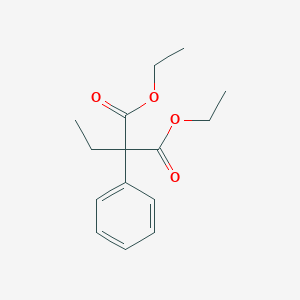

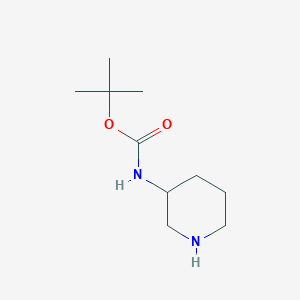

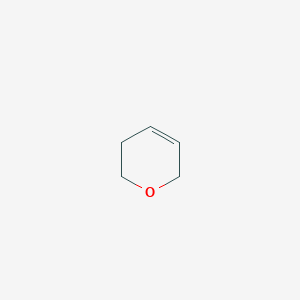

3,6-Dihydro-2H-pyran

Vue d'ensemble

Description

L’arzoxifène est un modulateur sélectif des récepteurs aux œstrogènes (SERM) du groupe benzothiophène. Il a été développé comme traitement potentiel du cancer du sein, de l’ostéoporose et du cancer de l’endomètre. L’arzoxifène agit comme un antagoniste des œstrogènes dans les tissus mammaires et utérins, tout en fonctionnant comme un agoniste des œstrogènes pour maintenir la densité osseuse et abaisser le cholestérol sérique .

Applications De Recherche Scientifique

Chemistry: Arzoxifene serves as a model compound for studying the behavior of selective estrogen receptor modulators.

Biology: Research on arzoxifene has provided insights into estrogen receptor signaling pathways and their role in cellular processes.

Medicine: Arzoxifene has shown promise in the prevention and treatment of breast cancer, osteoporosis, and endometrial cancer. .

Industry: Arzoxifene’s unique properties make it a valuable compound for developing new therapeutic agents and improving existing treatments

Mécanisme D'action

L’arzoxifène exerce ses effets en se liant aux récepteurs aux œstrogènes et en modulant leur activité. Il agit comme un antagoniste dans les tissus mammaires et utérins, bloquant les effets des œstrogènes et réduisant le risque de développement du cancer. Dans le tissu osseux, l’arzoxifène fonctionne comme un agoniste, favorisant la densité osseuse et réduisant le risque d’ostéoporose. Les cibles moléculaires et les voies impliquées comprennent le récepteur aux œstrogènes alpha et le récepteur aux œstrogènes bêta, qui régulent l’expression de divers gènes impliqués dans la croissance, la différenciation et la survie cellulaires .

Analyse Biochimique

Biochemical Properties

It is known that this compound is used as a hydroxyl protecting agent , which suggests that it may interact with enzymes, proteins, and other biomolecules that contain hydroxyl groups

Cellular Effects

Given its role as a hydroxyl protecting agent , it may influence cell function by altering the chemical properties of biomolecules within the cell This could potentially impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

As a hydroxyl protecting agent , it likely exerts its effects at the molecular level by forming covalent bonds with hydroxyl groups on biomolecules This could potentially result in the inhibition or activation of enzymes, changes in gene expression, and alterations in the binding interactions between biomolecules

Méthodes De Préparation

L’arzoxifène peut être synthétisé par une série de réactions chimiques impliquant des dérivés de benzothiophèneLes méthodes de production industrielle se concentrent sur l’optimisation des conditions de réaction pour garantir un rendement élevé et une pureté élevée du produit final .

Analyse Des Réactions Chimiques

L’arzoxifène subit plusieurs types de réactions chimiques, notamment :

Oxydation : L’arzoxifène peut être oxydé pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur le noyau benzothiophène.

Substitution : Les réactions de substitution sont utilisées pour introduire différents groupes fonctionnels sur le cycle benzothiophène.

Les réactifs et les conditions couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l’hydrure de lithium et d’aluminium, et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications de la recherche scientifique

Chimie : L’arzoxifène sert de composé modèle pour étudier le comportement des modulateurs sélectifs des récepteurs aux œstrogènes.

Biologie : La recherche sur l’arzoxifène a fourni des informations sur les voies de signalisation des récepteurs aux œstrogènes et leur rôle dans les processus cellulaires.

Médecine : L’arzoxifène s’est révélé prometteur dans la prévention et le traitement du cancer du sein, de l’ostéoporose et du cancer de l’endomètre. .

Industrie : Les propriétés uniques de l’arzoxifène en font un composé précieux pour le développement de nouveaux agents thérapeutiques et l’amélioration des traitements existants

Comparaison Avec Des Composés Similaires

L’arzoxifène est souvent comparé à d’autres modulateurs sélectifs des récepteurs aux œstrogènes, tels que le tamoxifène et le raloxifène. Bien que les trois composés partagent des mécanismes d’action similaires, l’arzoxifène s’est avéré plus puissant dans certaines études précliniques. Contrairement au tamoxifène, l’arzoxifène n’a pas d’effets utrotrophes, réduisant le risque de carcinome de l’endomètre. De plus, l’arzoxifène s’est révélé plus efficace pour réduire le risque de cancer du sein par rapport au raloxifène .

Les composés similaires comprennent :

Tamoxifène : Un SERM largement utilisé pour le traitement du cancer du sein.

Raloxifène : Un autre SERM utilisé pour la prévention de l’ostéoporose et du cancer du sein.

Lasofoxifène : Un SERM ayant des effets bénéfiques sur la densité osseuse et la prévention du cancer du sein.

Ospemifène : Un SERM utilisé pour le traitement de l’atrophie vaginale chez les femmes ménopausées

Les propriétés uniques de l’arzoxifène et sa puissance supérieure en font un candidat prometteur pour des recherches et un développement futurs dans le domaine des modulateurs sélectifs des récepteurs aux œstrogènes.

Propriétés

IUPAC Name |

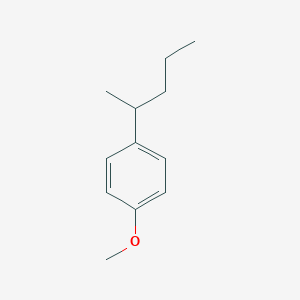

3,6-dihydro-2H-pyran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-2-4-6-5-3-1/h1-2H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUGSKSNNEORSJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10953679 | |

| Record name | 3,6-Dihydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3174-74-1 | |

| Record name | 3,6-Dihydro-2H-pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3174-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyran, 3,6-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003174741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Dihydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dihydro-2H-pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of 3,6-dihydro-2H-pyran is C5H8O, and its molecular weight is 84.12 g/mol.

ANone: 13C NMR analysis can be used to determine the relative stereochemistry of 3,6-oxygen-substituted 3,6-dihydro-2H-pyrans. [] This method relies on analyzing the axial shielding effects observed in the 13C NMR spectra. Density functional theory (DFT) calculations were used to validate this method and assess the conformational bias present in the ring system. [] 1H NMR spectroscopy has also been used to gain insight into the reaction mechanisms of 3,6-dihydro-2H-pyrans. [, ]

ANone: 3,6-Dihydro-2H-pyrans can be synthesized through a variety of methods, including:

- Dehydrogenative Cycloetherification: This method utilizes DDQ as a promoter and allows for the diastereoselective synthesis of trans-2-alkyl-6-aryl-3,6-dihydro-2H-pyrans from (E)-(±)-1-aryl-5-hydroxy-1-alkenes. []

- Cyclization of Alkynols with Diorganyl Diselenides: An iron-catalyzed system can be employed to cyclize 1,4-butyne-diols using diorganyl diselenides, yielding 3,4-bis(organoselanyl)-2,5-dihydrofurans, which can be further transformed into 3,6-dihydro-2H-pyrans. This method is compatible with various functional groups. []

- Corey-Chaykovsky Reaction: α,β-unsaturated carbonyls can be selectively transformed into mono-, di-, and trisubstituted this compound derivatives under optimized Corey-Chaykovsky reaction conditions. This mild, transition-metal-free protocol offers a broad substrate scope. []

- Cyclopropyl Epoxide Rearrangement: Aryl-substituted cyclopropyl epoxides can rearrange to form 2-aryl-3,6-dihydro-2H-pyrans under mild acidic conditions. This rearrangement offers a relatively simple route for synthesizing these compounds. []

- Ring-Closing Metathesis: Prochiral 4-(allyloxy)hepta-1,6-diynes can undergo chemoselective ring-closing enyne metathesis to yield racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans. The choice of catalyst and reaction conditions significantly impact the yield and selectivity. [, ]

ANone: The presence of the double bond in 3,6-dihydro-2H-pyrans allows for various functionalization strategies, including:

- Diels-Alder Reactions: The double bond in 3,6-dihydro-2H-pyrans can participate in Diels-Alder reactions, allowing for the construction of complex polycyclic structures. For instance, the metathesis product of 5-(allyloxy)nona-2,7-diyne reacted chemo- and stereoselectively in a Diels-Alder reaction with N-phenylmaleimide. [, ]

- Oxidation: 3,6-dihydro-2H-pyrans can be oxidized to the corresponding 5,6-dihydro-2H-pyran-2-ones. []

ANone: The thermal decomposition of this compound is a homogeneous, first-order, and likely unimolecular process. [] It yields formaldehyde and buta-1,3-diene quantitatively. Studies suggest that the decomposition proceeds through a concerted mechanism, and the activated complex likely possesses some polar character. []

ANone: 3,6-dihydro-2H-pyrans have been utilized in various catalytic transformations, including:

- Asymmetric Allylic Alkylation: Copper-catalyzed asymmetric allylic alkylation of alkylzirconium species to racemic 3,6-dihydro-2H-pyrans has been investigated. This reaction shows promise for enantioselective C-C bond formation. [, ]

- Cross-Dehydrogenative Coupling: Catalytic enantioselective cross-dehydrogenative coupling of 3,6-dihydro-2H-pyrans with aldehydes has been achieved, demonstrating the potential of these compounds in asymmetric synthesis. []

ANone: Computational methods, particularly DFT calculations, have been valuable in understanding the reactivity and properties of 3,6-dihydro-2H-pyrans.

- Stereochemical Assignment: DFT calculations have been employed to validate the use of 13C NMR axial shielding effects for assigning relative stereochemistry in 3,6-oxygen-substituted 3,6-dihydro-2H-pyrans. []

- Reaction Mechanism Studies: DFT calculations have been utilized to investigate the mechanism of retro-Diels-Alder reactions of partially saturated 2-pyrones, which are structurally related to 3,6-dihydro-2H-pyrans. These calculations have provided insights into the reaction pathways, intermediates, and activation barriers. []

ANone: 3,6-Dihydro-2H-pyrans serve as versatile building blocks in organic synthesis and hold promise in various fields:

- Synthesis of Natural Products: The dihydropyran unit is found in numerous natural products, and the synthetic methodologies developed for 3,6-dihydro-2H-pyrans can be applied to their total synthesis. For example, the total synthesis of (±)-(2R,6S)-3,4-dehydro-1,7-bis(4-hydroxyphenyl)-4'-de-O-methyl centrolobine and (±)-centrolobine have been achieved using a key dehydrogenative cycloetherification step. []

- Drug Discovery: The biological activity of this compound derivatives has been explored, and some compounds have shown promising anticancer activity. [] Further research in this area could lead to the development of novel therapeutics.

ANone: Yes, some this compound derivatives have shown biological activity:

- Anticancer Activity: Triazolyl thiazolidine derivatives of pyrene containing a this compound moiety were synthesized and evaluated for anticancer activity. [] Some of these compounds showed potent cytotoxicity against various cancer cell lines, including breast cancer cells. []

- Antimicrobial Activity: (this compound-2-yl)phosphonate derivatives have been synthesized via hetero-Diels-Alder reactions. While their biological activity has not been extensively studied, the presence of the phosphonate group suggests potential for antimicrobial applications. []

- Insect Toxicity: A novel metabolite, 2-methyloctanoic acid 6-oxo-2-propenyl-3,6-dihydro-2H-pyran-3-yl ester, isolated from an endophytic fungus was found to be toxic to spruce budworm larvae. []

ANone: Yes, leaf alcohol, a flavor and fragrance compound, can be synthesized through the ring-opening reaction of 6-methyl-3,6-dihydro-2H-pyran. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

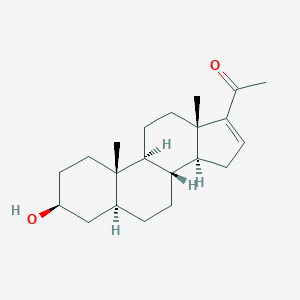

![(Z)-3,3,4,4-Tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B42042.png)